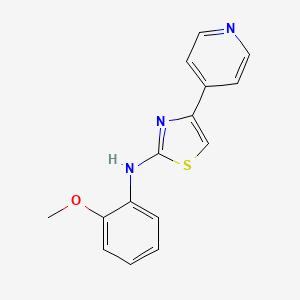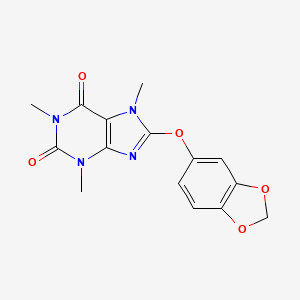
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, also known as MPTA, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic properties. MPTA belongs to the class of thiazole derivatives that have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival. Furthermore, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, increase antioxidant capacity, and modulate energy metabolism. N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC. In addition, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and good bioavailability. However, there are some limitations to using N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments. Its mechanism of action is not fully understood, and its therapeutic potential needs to be further validated in clinical trials.
Direcciones Futuras
There are several future directions for N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine research. One area of interest is the development of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Furthermore, the development of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine-based drug delivery systems could improve its efficacy and reduce its toxicity. Overall, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves a multi-step process that begins with the reaction of 2-methoxyaniline with 2-bromo-4-pyridinecarboxaldehyde to form the intermediate product, 2-methoxy-N-(4-pyridinyl)benzaldehyde. This intermediate is then reacted with thiosemicarbazide to obtain the final product, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. The synthesis method has been optimized and reported in several research articles, and the purity and yield of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine have been found to be satisfactory.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-14-5-3-2-4-12(14)17-15-18-13(10-20-15)11-6-8-16-9-7-11/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYRPOPGOSKLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5745969 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![5-(3,4-dimethylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787358.png)



![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)

![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)

